N-(4-fluorophenyl)-4-(3-methoxybenzenesulfonamido)benzamide
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Description
N-(4-fluorophenyl)-4-(3-methoxybenzenesulfonamido)benzamide is a useful research compound. Its molecular formula is C20H17FN2O4S and its molecular weight is 400.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Organic Chemistry
Research in organic synthesis has explored the development of new methodologies and the synthesis of complex molecules using derivatives of benzenesulfonamido. For example, the synthesis of Gefitinib, an important anticancer drug, involves multiple steps, including transfer hydrogenation and Dimroth rearrangement, showcasing the versatility of benzenesulfonamide derivatives in pharmaceutical synthesis (Jin et al., 2005). Another study focused on the synthesis and characterization of quinazoline derivatives as potential diuretic and antihypertensive agents, highlighting the role of benzenesulfonamide derivatives in discovering new therapeutic molecules (Rahman et al., 2014).
Pharmacology and Biological Activity
Benzenesulfonamide derivatives have been investigated for their pharmacological properties, including their role in the treatment of Alzheimer's disease. One study utilized a selective serotonin 1A receptor imaging probe for the quantification of receptor densities in Alzheimer's patients, demonstrating the potential of these compounds in neurodegenerative disease research (Kepe et al., 2006). Additionally, the synthesis of novel sulfonamides and their evaluation as antitumor agents have revealed promising results in developing low-toxicity cancer treatments (Huang et al., 2001).
Material Science
In the realm of material science, benzenesulfonamide derivatives have contributed to the development of new polymers with unique properties. Research on polyamides with ether linkages and ortho-phenylene units has shown that these materials offer high thermal stability and solubility, making them suitable for various applications (Hsiao et al., 2000). Another study synthesized electrochromic polyamides containing tetraphenyl-p-phenylenediamine moieties, demonstrating their potential in electronic display technologies (Liou & Chang, 2008).
Structural and Mechanistic Studies
Structural analysis of benzenesulfonamide derivatives has provided insights into their interaction mechanisms and potential applications. For instance, crystal structure analysis of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide has revealed the formation of a three-dimensional architecture through specific intermolecular interactions, underscoring the importance of structural studies in understanding the properties of these compounds (Rodrigues et al., 2015).
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S/c1-27-18-3-2-4-19(13-18)28(25,26)23-17-9-5-14(6-10-17)20(24)22-16-11-7-15(21)8-12-16/h2-13,23H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGUKMCFKRELJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.